methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15735707
InChI: InChI=1S/C10H14N2O3/c1-14-10(13)8-3-2-4-15-9(8)7-5-11-12-6-7/h5-6,8-9H,2-4H2,1H3,(H,11,12)/t8-,9+/m1/s1
SMILES:
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol

methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate

CAS No.:

Cat. No.: VC15735707

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate -

Specification

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
IUPAC Name methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate
Standard InChI InChI=1S/C10H14N2O3/c1-14-10(13)8-3-2-4-15-9(8)7-5-11-12-6-7/h5-6,8-9H,2-4H2,1H3,(H,11,12)/t8-,9+/m1/s1
Standard InChI Key KMBNOENZEHZKKU-BDAKNGLRSA-N
Isomeric SMILES COC(=O)[C@@H]1CCCO[C@H]1C2=CNN=C2
Canonical SMILES COC(=O)C1CCCOC1C2=CNN=C2

Introduction

Structural and Stereochemical Characterization

Molecular Architecture

The compound features a six-membered oxane ring in a chair conformation, with the pyrazole group at the 2-position and the methyl ester at the 3-position. X-ray crystallography of analogous compounds confirms that the (2R,3R) configuration imposes specific spatial constraints, influencing both reactivity and intermolecular interactions. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, contributes π-π stacking capabilities and hydrogen-bonding sites, while the oxane ring provides conformational rigidity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₄N₂O₃
Molecular Weight210.23 g/mol
CAS Number2059909-54-3
IUPAC NameMethyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate
Stereochemistry(2R,3R) enantiomer

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • ¹H NMR: The oxane protons appear as multiplet signals between δ 1.50–4.50 ppm, with characteristic coupling constants (J = 9–12 Hz) indicative of axial-equatorial relationships. The pyrazole protons resonate as singlets near δ 7.50–8.00 ppm.

  • ¹³C NMR: The ester carbonyl carbon appears at δ 170–175 ppm, while the oxane carbons span δ 20–80 ppm .

Synthesis and Optimization

Stereoselective Synthesis

The synthesis typically involves a kinetic resolution strategy using chiral auxiliaries or catalysts to enforce the (2R,3R) configuration. A representative pathway includes:

  • Oxane Ring Formation: Cyclization of a diol precursor (e.g., 3,4-dihydroxybutyric acid) under Mitsunobu conditions yields the oxane scaffold.

  • Pyrazole Coupling: Palladium-catalyzed Suzuki-Miyaura cross-coupling attaches the pyrazole moiety to the oxane ring at the 2-position .

  • Esterification: Treatment with methyl iodide in the presence of a base installs the methyl ester group.

Table 2: Synthetic Yield Optimization

StepReagents/ConditionsYield (%)Purity (%)
Oxane CyclizationDIAD, PPh₃, THF, 0°C → RT7895
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C6590
EsterificationCH₃I, K₂CO₃, acetone, reflux9298

Industrial Scalability Challenges

While lab-scale synthesis achieves moderate yields, industrial production faces hurdles:

  • Catalyst Cost: Palladium catalysts contribute significantly to expenses, necessitating ligand recycling systems .

  • Stereochemical Purity: Maintaining >99% enantiomeric excess (ee) during scale-up requires precise temperature and pressure control, often achieved via continuous flow reactors.

Applications in Pharmaceutical Development

Intermediate for Bioactive Molecules

The compound’s ester group serves as a handle for further functionalization. Notable derivatives include:

  • Amide Analogues: Nucleophilic acyl substitution with amines yields carboxamides, explored as kinase inhibitors.

  • Hydroxamic Acids: Hydrolysis to the carboxylic acid followed by hydroxylamine coupling produces histone deacetylase (HDAC) inhibitors .

Case Study: Anticancer Agent Prototype

In a 2024 study, the compound was derivatized into a dual EGFR/HER2 inhibitor showing IC₅₀ values of 12 nM (EGFR) and 18 nM (HER2) in breast cancer cell lines . The oxane ring’s rigidity enhanced target binding by reducing entropic penalties during protein-ligand complex formation.

Comparative Analysis with Structural Analogues

Methyl vs. Carboxylic Acid Derivatives

Replacing the methyl ester with a carboxylic acid group (as in 2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid) alters physicochemical properties:

Table 3: Property Comparison

PropertyMethyl EsterCarboxylic Acid
LogP1.2 ± 0.1-0.5 ± 0.2
Aqueous Solubility0.5 mg/mL15 mg/mL
Plasma Protein Binding85%40%

The carboxylic acid variant exhibits improved solubility but reduced membrane permeability, guiding formulation strategies .

Impact of Pyrazole Substitution

Introducing a methyl group at the pyrazole nitrogen (as in (2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid) increases metabolic stability by blocking cytochrome P450-mediated oxidation .

Future Research Directions

Unresolved Challenges

  • Toxicokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME) in humans.

  • Process Chemistry: Developing enantioselective catalytic systems to reduce reliance on chiral auxiliaries.

Emerging Opportunities

  • PROTACs: The pyrazole-oxane scaffold could anchor proteolysis-targeting chimeras (PROTACs) for degrading disease-related proteins.

  • Bioconjugation: Click chemistry-compatible handles (e.g., azide groups) may enable antibody-drug conjugate (ADC) applications.

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